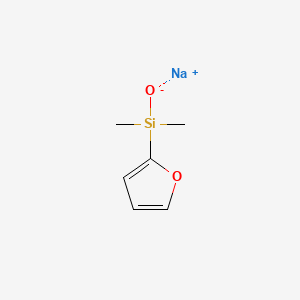
2-Furyldimethylsilanol sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Reaction of Furan with Dimethylchlorosilane:
- Equation:
C4H4O+(CH3)2SiCl+NaOH→C6H9NaO2Si+NaCl+H2O
Reagents: Furan, dimethylchlorosilane, sodium hydroxide
Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan derivatives.
- Reduction: The compound can be reduced to form silanol derivatives.
- Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
- Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
- Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products:
- Oxidation: Furan derivatives such as furan-2-carboxylic acid.
- Reduction: Silanol derivatives such as dimethylsilanol.
- Substitution: Substituted silanol compounds.
Applications De Recherche Scientifique
2-Furyldimethylsilanol sodium salt has several scientific research applications, including:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
- Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
- Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Furyldimethylsilanol sodium salt involves its interaction with molecular targets and pathways. The furan ring and silicon atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure.
Comparaison Avec Des Composés Similaires
- Furan: A simple heterocyclic compound with a similar ring structure.
- Dimethylsilanol: A silicon-containing compound with similar reactivity.
- Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.
Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
879904-88-8 |
|---|---|
Formule moléculaire |
C6H10NaO2Si |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
Clé InChI |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
SMILES canonique |
C[Si](C)(C1=CC=CO1)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















